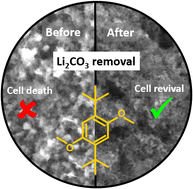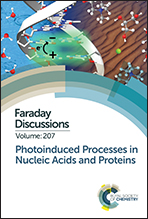The accumulation of Li2CO3 in a Li–O2 battery with dual mediators†
Faraday Discussions Pub Date: 2023-06-22 DOI: 10.1039/D3FD00105A
Abstract
One of the most important challenges facing long cycle life Li–O2 batteries is solvent degradation. Even the most stable ethers, such as CH3O(CH2CH2O)CH3, degrade to form products including Li2CO3, which accumulates in the pores of the gas diffusion electrode on cycling leading to polarisation and capacity fading. In this work, we examine the build-up and distribution of Li2CO3 within the porous gas diffusion electrode during cycling and its link to the cell failure. We also demonstrate that the removal of Li2CO3 by a redox mediator can partially recover the cell performance and extend the cycle life of a Li–O2 battery.


Recommended Literature
- [1] Effects of geminal methyl groups on the tunnelling rates in the ring opening of cyclopropylcarbinyl radical at cryogenic temperature†‡
- [2] Inside front cover
- [3] Visible light-induced nuclease activity of a ternary mono-phenanthroline copper(ii) complex containing l-methionine as a photosensitizer
- [4] Comparison of cell disruption techniques prior to lipid extraction from Scenedesmus sp. slurries for biodiesel production using liquid CO2
- [5] Subtle backbone modifications control the interpenetration of dibenzosuberone-based coordination cages†
- [6] New-generation integrated devices based on dye-sensitized and perovskite solar cells
- [7] Back cover
- [8] Back cover
- [9] Design of peptide-containing N5-unmodified neutral flavins that catalyze aerobic oxygenations†
- [10] Quantitative diffusion and swelling kinetic measurements using large-angle interferometric refractometry†

Journal Name:Faraday Discussions
Research Products
-
CAS no.: 19396-73-7
-
CAS no.: 162758-94-3
-
CAS no.: 12134-29-1
-
3-(propan-2-yloxy)propanenitrile
CAS no.: 110-47-4
-
CAS no.: 11016-71-0









